tert-Butyl(ethenyl)phenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(ethenyl)phenylphosphane is an organophosphorus compound that features a phosphorus atom bonded to a tert-butyl group, an ethenyl group, and a phenyl group. This compound is part of the broader class of tertiary phosphines, which are known for their utility in various chemical reactions and applications, particularly in catalysis and organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-Butyl(ethenyl)phenylphosphane typically involves the reaction of tert-butylphosphine with ethenylbenzene (styrene) under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine .
Analyse Chemischer Reaktionen
tert-Butyl(ethenyl)phenylphosphane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups. For example, it can react with halogens to form halophosphines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(ethenyl)phenylphosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure allows for fine-tuning of the electronic and steric properties of the catalyst.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of phosphine-containing polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism by which tert-Butyl(ethenyl)phenylphosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphorus atom in the compound can coordinate to transition metals, forming a complex that can facilitate various chemical transformations. The tert-butyl and phenyl groups provide steric hindrance, which can influence the selectivity and reactivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(ethenyl)phenylphosphane can be compared to other tertiary phosphines such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in organic synthesis and catalysis but lacks the steric bulk provided by the tert-butyl group.
tert-Butylphosphine: This compound has three tert-butyl groups attached to the phosphorus atom.
Eigenschaften
CAS-Nummer |
84668-89-3 |
---|---|
Molekularformel |
C12H17P |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
tert-butyl-ethenyl-phenylphosphane |
InChI |
InChI=1S/C12H17P/c1-5-13(12(2,3)4)11-9-7-6-8-10-11/h5-10H,1H2,2-4H3 |
InChI-Schlüssel |
SRTGUXXUDYORBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.